

## Application Notes and Protocols: T-1095 for Long-Term Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-1095   |           |
| Cat. No.:            | B1682860 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**T-1095** is a first-generation, orally active sodium-glucose cotransporter (SGLT) inhibitor.[1][2] It is a synthetic derivative of phlorizin, a naturally occurring compound found in the bark of apple trees.[3][4] **T-1095** functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestines and kidneys, respectively.[5] By blocking these transporters, **T-1095** increases urinary glucose excretion, thereby lowering blood glucose levels.[3] Although it showed promise in preclinical studies for the treatment of type 2 diabetes, its development was limited due to issues with toxicity and poor selectivity.[1][6] Nevertheless, **T-1095** remains a valuable tool for researchers studying glucose metabolism and the effects of SGLT inhibition in rodent models of diabetes.

These application notes provide recommended dosages and detailed protocols for the use of **T-1095** in long-term studies in rodents, based on published preclinical research.

### Data Presentation: T-1095 Dosage in Rodent Studies

The following table summarizes the recommended dosages of **T-1095** for both acute and chronic long-term studies in various rodent models.



| Animal<br>Model                    | Study<br>Duration | Administrat<br>ion Route | Dosage                   | Key<br>Findings                                                                                                              | Reference |
|------------------------------------|-------------------|--------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mice (db/db)                       | Single Dose       | Oral (p.o.)              | 10, 30, 100<br>mg/kg     | Dose- dependent reduction in blood glucose and increase in urinary glucose excretion.[2] [7]                                 | [2][7]    |
| Mice (db/db)                       | 12 weeks          | 0.1% w/w in<br>chow      | Approx. 152<br>mg/kg/day | Decreased blood glucose and HbA1c, improved glucose intolerance, and suppressed the development of diabetic nephropathy. [7] | [7]       |
| Mice (db/db)                       | 12 weeks          | 0.03% w/w in<br>chow     | Approx. 50<br>mg/kg/day  | Dose-dependent lowering of blood glucose and HbA1c.                                                                          | [7]       |
| Rats (STZ-<br>induced<br>diabetic) | Single Dose       | Oral (p.o.)              | 30, 100<br>mg/kg         | Markedly lowered blood glucose levels with a concomitant                                                                     | [8]       |



|                                    |         |                                  |               | increase in<br>urinary<br>glucose<br>excretion.[8]                                                                                                              |         |
|------------------------------------|---------|----------------------------------|---------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Rats (STZ-<br>induced<br>diabetic) | 4 weeks | 0.03% and<br>0.1% w/w in<br>diet | Not specified | Improved hyperglycemi a and dose- dependently decreased HbA1c.[9][10]                                                                                           | [9][10] |
| Rats (STZ-<br>induced<br>diabetic) | 6 weeks | 0.1% in diet                     | Not specified | Improved hyperglycemi a, plasma free fatty acids, and ketone body levels; improved glucose tolerance and insulin secretion.[8]                                  | [8]     |
| Rats (STZ-<br>induced<br>diabetic) | 8 weeks | 0.1% w/w in<br>diet              | Not specified | Reduced blood glucose and HbA1c, prevented the elevation of urinary albumin and kidney weight, and prevented the development of epithelial vacuolation. [9][10] | [9][10] |



| Rats (STZ- |         | 0.01 - 0.1% |               | Suppressed    |      |
|------------|---------|-------------|---------------|---------------|------|
| induced    | 4 weeks | w/w in food | Not specified | blood glucose | [11] |
| diabetic)  |         | admixture   |               | levels.[11]   |      |

# Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of T-1095



Click to download full resolution via product page

Caption: Mechanism of **T-1095** in the renal proximal tubule.

Experimental Workflow for Long-Term Rodent Studies





Click to download full resolution via product page

Caption: General workflow for a long-term **T-1095** study in rodents.



#### **Experimental Protocols**

- 1. Acute Oral Administration in db/db Mice
- Objective: To determine the acute dose-dependent effects of T-1095 on blood glucose and urinary glucose excretion.
- Animals: Male C57BL/KsJ-db/db mice and their normoglycemic db/+m littermates.
- Drug Preparation: T-1095 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).
- Procedure:
  - Fast mice overnight.
  - Administer T-1095 orally by gavage at doses of 10, 30, and 100 mg/kg.[7] The control group receives the vehicle only.
  - Collect blood samples from the tail vein at 0, 1, 2, 3, 5, and 8 hours post-administration to measure blood glucose levels.[7]
  - House mice in metabolic cages to collect urine for 24 hours to measure urinary glucose excretion.[7]
- 2. Chronic Administration in Diet to db/db Mice
- Objective: To evaluate the long-term effects of T-1095 on glycemic control and diabetic complications.
- Animals: Male C57BL/KsJ-db/db mice.
- Drug Preparation: T-1095 is mixed into the powdered rodent chow at concentrations of 0.03% and 0.1% (w/w).[7]
- Procedure:

#### Methodological & Application





- House mice individually and provide them with the T-1095 containing diet or a control diet ad libitum for 12 weeks.[7]
- Monitor body weight and food intake periodically.
- Measure blood glucose and HbA1c levels at regular intervals (e.g., every 4 weeks).[7]
- Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.
- At the end of the study, collect blood for plasma insulin measurement and harvest pancreata and kidneys for histological analysis.[7]
- 3. Chronic Administration in Diet to STZ-Induced Diabetic Rats
- Objective: To assess the long-term efficacy of **T-1095** in a model of type 1 diabetes.
- Animals: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal injection of streptozotocin (STZ).
- Drug Preparation: **T-1095** is incorporated into the standard rat diet at a concentration of 0.1% (w/w).[8][9][10]
- Procedure:
  - After STZ induction and confirmation of diabetes, randomize rats into control and T-1095 treatment groups.
  - Provide the respective diets for a period of 4 to 8 weeks.[9][10]
  - Monitor blood glucose, HbA1c, body weight, and food and water intake throughout the study.
  - At the end of the study, collect urine to measure albumin excretion and harvest kidneys for histopathological examination to assess diabetic nephropathy.[9][10]

Important Considerations:



- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Vehicle Selection: The choice of vehicle for oral administration should be based on the solubility of T-1095 and its compatibility with the animal model.
- Diet Preparation: When incorporating **T-1095** into the diet, ensure homogenous mixing to provide a consistent dose.
- Monitoring: Regular monitoring of animal health, including body weight and clinical signs, is crucial throughout the study.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. Researchers should consult the primary literature for more detailed methodologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 2. | BioWorld [bioworld.com]
- 3. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. SGLT2 Inhibitors: A New Therapeutical Strategy to Improve Clinical Outcomes in Patients with Chronic Kidney Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 PMC [pmc.ncbi.nlm.nih.gov]



- 8. Antidiabetic effect of T-1095, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na+glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: T-1095 for Long-Term Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682860#recommended-dosage-of-t-1095-for-long-term-studies-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com